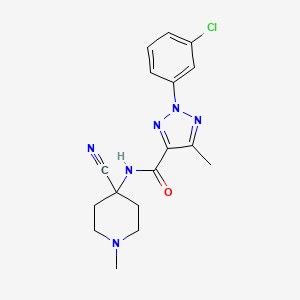![molecular formula C17H16FN3O3S2 B2581803 (E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 477511-40-3](/img/structure/B2581803.png)
(E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out (temperature, pressure, catalyst, etc.), and the yield .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with other functional groups .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Fluorobenzamides containing thiazole and thiazolidine derivatives have been synthesized and evaluated for their antimicrobial activity. The presence of a fluorine atom in the benzoyl group of these compounds enhances their antimicrobial effectiveness against both bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Anticancer and Photodynamic Therapy Applications
- Zinc phthalocyanine derivatives , modified with benzenesulfonamide groups containing a Schiff base, have shown significant promise in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties. These characteristics are crucial for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Biological Evaluation
- Synthesis of fluoro-substituted sulphonamide benzothiazoles , incorporating thiazole for antimicrobial screening, indicates that these compounds might possess potent biodynamic agents, offering a broad range of therapeutic potentials due to the biodynamic properties exhibited by benzothiazoles and sulphonamide compounds (Jagtap et al., 2010).
Mechanistic Insights and Synthesis Techniques
- Microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been explored, highlighting a solvent-free, efficient method for synthesizing compounds with potential anticancer activity. This approach underscores the importance of innovative synthesis methods in developing new therapeutic agents (Tiwari et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S2/c1-20(2)26(23,24)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)25-17/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZCMPLWEJWURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide](/img/structure/B2581725.png)

![(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2581727.png)
![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2581728.png)
![N-(2,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581730.png)



![2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2581735.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2581737.png)

